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Introduction

[Des-Tyrl]-Met-Enkephalin, with the amino acid sequence Gly-Gly-Phe-Met, is a tetrapeptide
analog of the endogenous opioid pentapeptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met). The
absence of the N-terminal tyrosine residue significantly alters its binding affinity and
pharmacological activity at opioid receptors, making it a valuable tool in neuropharmacology
research and drug development.[1][2] It is utilized in studies to understand the structural
requirements for opioid receptor interaction and to investigate the physiological roles of
enkephalins beyond classical opioid agonism.[1][2] This document provides detailed protocols
for the chemical synthesis of [Des-Tyrl]-Met-Enkephalin using both solid-phase and solution-
phase methodologies, along with information on its purification and characterization.

Synthesis Methodologies

The synthesis of [Des-Tyrl]-Met-Enkephalin can be efficiently achieved through two primary
methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis
(SPPS).

e Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for
routine peptide synthesis.[3] The peptide chain is assembled stepwise while one end is
covalently attached to an insoluble polymeric support (resin). This approach simplifies the
purification process as excess reagents and by-products are removed by simple filtration and

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1671300?utm_src=pdf-interest
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://dornsife.usc.edu/news/stories/how-does-narcan-work/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://dornsife.usc.edu/news/stories/how-does-narcan-work/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.benchchem.com/product/b1671300?utm_src=pdf-body
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

washing.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used
orthogonal protection scheme in SPPS.[3]

e Solution-Phase Peptide Synthesis (SPPS): This classical method involves the coupling of
amino acids or peptide fragments in a homogenous solution. While it can be more labor-
intensive due to the need for purification of intermediates at each step, it is highly adaptable
for large-scale synthesis and for peptides that may be difficult to assemble on a solid
support.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and
purification of [Des-Tyr1]-Met-Enkephalin using the protocols detailed below. Please note that
actual yields and purities may vary depending on the specific reagents, equipment, and
techniques used.

Solid-Phase Peptide Solution-Phase Peptide
Parameter ] .
Synthesis (SPPS) Synthesis (SPPS)
Crude Peptide Yield 70-90% 60-80%
Purity after Cleavage 60-80% (by HPLC) 50-70% (by HPLC)
Final Yield after Purification 30-50% 25-45%
Final Purity >98% (by HPLC) >98% (by HPLC)
Expected Molecular Weight 410.5 g/mol 410.5 g/mol

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Des-Tyrl]-Met-
Enkephalin (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the tetrapeptide Gly-Gly-Phe-Met on a Rink
Amide resin, which will yield the C-terminally amidated peptide. For the synthesis of the free
acid, a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Met-OH would be used.

Materials:
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e Rink Amide resin (0.5-1.0 mmol/g loading)

e Fmoc-Met-OH

e Fmoc-Phe-OH

e Fmoc-Gly-OH

e Fmoc-Gly-Gly-OH (optional, can be used to improve efficiency for the Gly-Gly sequence)
e N,N'-Diisopropylcarbodiimide (DIC)

o OxymaPure® or Hydroxybenzotriazole (HOBLt)

» N,N-Diisopropylethylamine (DIPEA)

e Piperidine

¢ Dimethylformamide (DMF), peptide synthesis grade

o Dichloromethane (DCM), peptide synthesis grade

» Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)

o Water, deionized

o Diethyl ether, cold

Protocol:

» Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
e First Amino Acid Coupling (Fmoc-Met-OH):

o In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.)
in DMF.
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o Drain the DMF from the swollen resin.

o Add the activated amino acid solution to the resin and agitate for 2 hours.

o Wash the resin with DMF (3x) and DCM (3x).

e Fmoc Deprotection:

[¢]

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

[e]

Drain the solution.

[e]

Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

o

Wash the resin with DMF (5x).
e Second Amino Acid Coupling (Fmoc-Phe-OH):
o Repeat the coupling step as in step 2 using Fmoc-Phe-OH.
e Subsequent Amino Acid Couplings (Fmoc-Gly-OH and Fmoc-Gly-OH or Fmoc-Gly-Gly-OH):

o Repeat the deprotection (step 3) and coupling (step 2) cycles for the remaining amino
acids in the sequence (Phe, Gly, Gly). Using Fmoc-Gly-Gly-OH for the last coupling step
can be more efficient.[5]

e Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as
described in step 3.

» Cleavage and Deprotection:
o Wash the peptide-resin with DCM (3x) and dry under vacuum.

o Prepare a cleavage cocktail of TFA/TIS/H20 (95:2.5:2.5). Caution: TFA is highly corrosive.
Handle in a fume hood with appropriate personal protective equipment.

o Add the cleavage cocktail to the resin and agitate for 2-3 hours. To prevent oxidation of the
methionine residue, the addition of scavengers like ammonium iodide can be considered.

[6]L7]
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o Filter the resin and collect the filtrate.
o Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Solution-Phase Peptide Synthesis (SPPS) of [Des-Tyrl]-
Met-Enkephalin

This protocol utilizes a fragment condensation approach, synthesizing two dipeptide fragments
(Gly-Gly and Phe-Met) which are then coupled. Boc (tert-butyloxycarbonyl) and benzyl (Bzl)
protecting groups are used.

Materials:

e Boc-Gly-OH

¢ Gly-OBzl|-TosOH

e Boc-Phe-OH

e H-Met-OBzl|-HCI

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI)
¢ Hydroxybenzotriazole (HOBL)

e N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

o Ethyl acetate (EtOAC)

e 10% Palladium on carbon (Pd/C)

e Hydrogen gas (Hz2)
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e Methanol (MeOH)

o Saturated sodium bicarbonate solution
e Brine

Protocol:

e Synthesis of Boc-Gly-Gly-OBzl:

o Dissolve Boc-Gly-OH (1 eq.), Gly-OBzl-TosOH (1 eq.), EDC-HCI (1.1 eq.), and HOBt (1.1
eq.) in DCM.

o Cool the solution to 0°C and add NMM (1 eq.).
o Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
o Wash the organic layer with saturated NaHCOs solution, water, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to
obtain the protected dipeptide.

e Synthesis of Boc-Phe-Met-OBzI:

o Follow the same procedure as in step 1, using Boc-Phe-OH and H-Met-OBzl-HCI.
o Deprotection of Boc-Gly-Gly-OBzl:

o Dissolve Boc-Gly-Gly-OBzl in a solution of 50% TFA in DCM.

o Stir for 1 hour at room temperature.

o Evaporate the solvent to obtain H-Gly-Gly-OBzIl-TFA.
e Fragment Condensation:

o Couple Boc-Phe-Met-OBzl (1 eq.) with H-Gly-Gly-OBzI-TFA (1 eq.) using EDC-HCI, HOB,
and NMM as described in step 1.
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o Purify the resulting protected tetrapeptide, Boc-Gly-Gly-Phe-Met-OBzl, by column
chromatography if necessary.

e Final Deprotection:

o

Dissolve the protected tetrapeptide in methanol.

[e]

Add 10% Pd/C catalyst.

o

Hydrogenate the mixture under Hz atmosphere (balloon or Parr shaker) until the reaction
is complete (monitored by TLC or LC-MS).

o

Filter off the catalyst and evaporate the solvent to yield the crude [Des-Tyr1]-Met-
Enkephalin.

Purification and Characterization

Purification by Preparative RP-HPLC:

e Column: C18 preparative column.

» Mobile Phase A: 0.1% TFA in water.

» Mobile Phase B: 0.1% TFA in acetonitrile.

e Gradient: A linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) is typically used.
The exact gradient should be optimized using analytical HPLC first.

e Detection: UV at 220 nm and 280 nm.

e Procedure:

[¢]

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

[¢]

Inject the solution onto the preparative HPLC column.

[e]

Collect fractions corresponding to the main peptide peak.

o

Analyze the purity of the collected fractions by analytical HPLC.
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o Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Characterization:

e Analytical RP-HPLC: To confirm the purity of the final product. A purity of >98% is generally
desired for biological assays.

o Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide
(Expected [M+H]* = 411.5).

Signaling Pathway and Experimental Workflows
Met-Enkephalin Signaling Pathway

Met-Enkephalin and its analogs, including [Des-Tyrl]-Met-Enkephalin (though with much
lower affinity), exert their effects by binding to opioid receptors, which are G-protein coupled
receptors (GPCRs).[8][9] The primary receptors for enkephalins are the mu () and delta ()
opioid receptors.[8][9] Upon binding, the receptor undergoes a conformational change, leading
to the activation of intracellular signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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